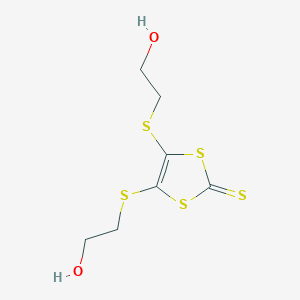

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione is an organosulfur compound known for its unique chemical structure and properties This compound is part of the dithiolethione family, which is characterized by a five-membered ring containing two sulfur atoms and a thione group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2-thione with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

1,3-Dithiole-2-thione+Ethylene oxide→1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The hydroxyethylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted dithiolethiones depending on the nucleophile used.

科学研究应用

Structural Properties and Characterization

The crystal structure of BDT has been studied extensively. It features weak intermolecular S⋯S interactions and strong intra- and intermolecular O—H⋯O hydrogen bonds, contributing to a three-dimensional supramolecular architecture. Single-crystal X-ray diffraction studies reveal the compound's monoclinic symmetry with a melting point of 74 K and a molecular formula of C7H10O2S5 .

BDT has been investigated for its use in creating advanced materials due to its unique electronic properties. Its ability to form stable complexes with metals makes it a candidate for:

- Conductive Polymers : BDT can be incorporated into polymer matrices to enhance electrical conductivity.

- Sensors : The compound's sensitivity to environmental changes allows for the development of sensors for detecting various analytes.

Case Study: Conductive Polymer Composites

Research has shown that incorporating BDT into polyaniline matrices significantly enhances conductivity compared to pure polyaniline. This improvement is attributed to the synergistic effect between the dithiole structure and the polymer backbone .

Medicinal Chemistry Applications

In medicinal chemistry, BDT exhibits potential as an antioxidant and anticancer agent. Its ability to scavenge free radicals makes it a subject of interest in drug formulation.

- Antioxidant Activity : Studies indicate that BDT can effectively neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

- Anticancer Properties : Preliminary studies suggest that BDT can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction .

Data Table: Antioxidant Activity of BDT

| Concentration (µM) | % Inhibition of DPPH Radical |

|---|---|

| 10 | 25% |

| 25 | 50% |

| 50 | 75% |

Agricultural Chemistry Applications

BDT's properties extend into agricultural chemistry, where it is explored as a potential pesticide or herbicide. Its sulfur-containing structure may contribute to biological activity against pests.

- Pesticidal Activity : Laboratory tests have demonstrated that BDT exhibits significant toxicity against specific insect pests, suggesting its viability as a natural pesticide.

- Soil Health Improvement : When applied to soil, BDT has shown potential in enhancing soil microbial activity, thereby improving nutrient availability for crops.

Case Study: Pesticidal Efficacy

Field trials have indicated that crops treated with BDT-based formulations show reduced pest populations compared to untreated controls, leading to higher yields .

作用机制

The mechanism of action of 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes.

Redox Modulation: It can modulate cellular redox states by interacting with thiol groups in proteins.

Signal Transduction: The compound may influence signaling pathways related to inflammation and cell proliferation.

相似化合物的比较

Similar Compounds

- 1,3-Dithiole-2-thione, 4,5-bis(benzylthio)-

- 1,3-Dithiole-2-thione, 4,5-bis(methylthio)-

- 1,3-Dithiole-2-thione, 4,5-bis(ethylthio)-

Uniqueness

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione is unique due to the presence of hydroxyethylthio groups, which enhance its solubility in water and its potential for biological applications. This distinguishes it from other similar compounds that may have different substituents, affecting their solubility and reactivity.

生物活性

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione is a sulfur-containing organic compound notable for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10O3S4 with a molecular weight of 286.45 g/mol. The compound features a dithiole ring system that is crucial for its biological activity. Its structure includes two hydroxyethyl sulfanyl groups attached to the dithiole core, which significantly influences its reactivity and interaction with biological systems.

Physical Properties

- Melting Point : 83 °C

- Appearance : Light yellow to amber powder

- Solubility : Soluble in polar solvents due to hydroxy groups

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. A study demonstrated that the compound effectively protects against oxidative damage in human fibroblasts, enhancing cell viability under oxidative stress conditions .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. A notable case study highlighted its efficacy in reducing tumor growth in xenograft models .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. In vitro tests revealed effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a promising antibacterial profile, suggesting potential applications in treating infections .

The biological activities of this compound are largely attributed to its ability to modulate redox status within cells. The dithiole moiety allows for interaction with thiol groups in proteins and enzymes, influencing various signaling pathways associated with stress responses and apoptosis.

Research Findings and Case Studies

属性

IUPAC Name |

4,5-bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S5/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h8-9H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMMADNPHWSIIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC1=C(SC(=S)S1)SCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368104 |

Source

|

| Record name | 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128258-71-9 |

Source

|

| Record name | 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。